n-Cyclopropyl-n-(4-ethyl-1,2,3-thiadiazole-5-carbonyl)glycine
Description
Properties
Molecular Formula |
C10H13N3O3S |
|---|---|
Molecular Weight |
255.30 g/mol |
IUPAC Name |
2-[cyclopropyl-(4-ethylthiadiazole-5-carbonyl)amino]acetic acid |
InChI |
InChI=1S/C10H13N3O3S/c1-2-7-9(17-12-11-7)10(16)13(5-8(14)15)6-3-4-6/h6H,2-5H2,1H3,(H,14,15) |
InChI Key |
QUTNOLBIXGITLY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SN=N1)C(=O)N(CC(=O)O)C2CC2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of n-Cyclopropyl-n-(4-ethyl-1,2,3-thiadiazole-5-carbonyl)glycine involves several steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically involves the use of reagents such as cyclopropylamine, ethyl isothiocyanate, and glycine. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality .
Chemical Reactions Analysis
n-Cyclopropyl-n-(4-ethyl-1,2,3-thiadiazole-5-carbonyl)glycine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide .
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the thiadiazole ring to a more saturated form, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups into the molecule, allowing for the creation of various derivatives with unique properties.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide may yield a sulfone derivative, while reduction with sodium borohydride may produce a more saturated thiadiazole ring .
Scientific Research Applications
It appears that "n-Cyclopropyl-n-(4-ethyl-1,2,3-thiadiazole-5-carbonyl)glycine" is similar in structure to other thiadiazole compounds, many of which have medicinal and agricultural applications. However, there are no search results that discuss "this compound" specifically. Therefore, the information below discusses the applications of similar compounds, including N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-ethyl-2,3-dihydro-1,4-benzoxazine-6-carboxamide, 5-methyl-1,2,3-thiadiazole-4-formoxyl urea compounds, and 2-amino-1,3,4-thiadiazole.
Thiadiazoles
Thiadiazoles are a class of heterocyclic chemical compounds containing a five-membered ring structure with two nitrogen atoms and one sulfur atom . Different isomers of thiadiazole exist, depending on the positioning of the nitrogen atoms . Thiadiazoles have a broad range of applications in agriculture and medicine .
Scientific Research Applications
Thiadiazole compounds have been studied for use as antifungal agents, antiviral agents, insecticides, anti-amoebic agents, anticancer agents, and plant-activating agents .
- Antifungal Applications Alkyl N-(1,2,3-thiadiazole-4-carbonyl) carbamates and S-alkyl N-(1,2,3-thiadiazole-4-carbonyl) carbamothioates have shown antifungal activities against Gibberella zeae and Alternaria kikuchiana . The length of the alkyl chain affects the antifungal activity, with optimal chain lengths of 6-11 carbons .
- Antimicrobial Applications Derivatives of 2-amino-1,3,4-thiadiazole have demonstrated antimicrobial properties . Halogens attached to the phenyl-1,3,4-thiadiazol moieties increase antibacterial activity, especially against Gram-positive bacteria. Oxygenated substituents can impart antifungal activity .
- Anti-plant-virus agents 1,2,3-thiadiazole hybrid structures have shown antiviral activities . Derivatives with a 1,3,4-oxadiazole ring showed curative, inactivation, and protection effects against the tobacco mosaic virus (TMV) .
- Pesticides 5-methyl-1,2,3-thiadiazole-4-formoxyl urea compounds can be used to control plant diseases and insect pests in agriculture, forestry, and gardening .
- Other potential applications N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-ethyl-2,3-dihydro-1,4-benzoxazine-6-carboxamide, is a thiadiazole compound with potential uses as an agricultural chemical .
Mechanism of Action
The mechanism of action of n-Cyclopropyl-n-(4-ethyl-1,2,3-thiadiazole-5-carbonyl)glycine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication, leading to the death of cancer cells .
The molecular targets and pathways involved in its mechanism of action vary depending on the specific application. In antimicrobial applications, the compound may target bacterial cell wall synthesis, while in anticancer applications, it may interfere with cell division and proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
However, discusses a structurally related compound, N’-(2-(5-((Theophylline-7-yl)methyl)-4-ethyl-1,2,4-triazole-3-ylthio)acetyl)isonicotinohydrazide, which shares some features with the target compound:
- Heterocyclic Core : Both compounds incorporate nitrogen-containing heterocycles (thiadiazole vs. triazole). Thiadiazoles are sulfur-containing rings often associated with antimicrobial or herbicidal activity, while triazoles are widely explored for antifungal and anti-inflammatory properties .
- Ethyl Substituent : The ethyl group at the 4-position in both compounds may enhance lipophilicity, though its placement on a triazole vs. thiadiazole ring could lead to divergent electronic effects and target interactions.
- Bioactivity : The triazole derivative in demonstrated superior anti-tuberculosis efficacy and reduced toxicity compared to isoniazid in rabbit models. By analogy, the thiadiazole-glycine hybrid might exhibit distinct bioactivity profiles due to differences in ring electronics and substituent placement.
Pharmacological and Toxicological Profiles
- Efficacy : The triazole compound in showed significant anti-tubercular activity at 10 mg/kg, avoiding inflammatory organ damage. In contrast, isoniazid caused severe hepatic and renal toxicity. This highlights the importance of heterocyclic modifications in balancing efficacy and safety.
- However, the thiadiazole ring’s sulfur atom could introduce reactive metabolites, necessitating further toxicological evaluation.
Hypothetical Data Table (Based on Structural Analogues)
| Property | n-Cyclopropyl-n-(4-ethyl-1,2,3-thiadiazole-5-carbonyl)glycine | N’-(2-(5-((Theophylline-7-yl)methyl)-4-ethyl-1,2,4-triazole-3-ylthio)acetyl)isonicotinohydrazide | Isoniazid |
|---|---|---|---|
| Core Heterocycle | 1,2,3-Thiadiazole | 1,2,4-Triazole | Pyridine-hydrazide |
| Lipophilicity (LogP) | High (ethyl + thiadiazole) | Moderate (ethyl + triazole) | Low |
| Bioactivity | Hypothesized antimicrobial/herbicidal | Anti-tubercular | Anti-tubercular |
| Toxicity | Potential reactive metabolites | Low organ toxicity | High hepatotoxicity |
Biological Activity
n-Cyclopropyl-n-(4-ethyl-1,2,3-thiadiazole-5-carbonyl)glycine is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antibacterial, antifungal, anticancer, and other therapeutic potentials.
Chemical Structure and Properties
The molecular formula of this compound is C10H13N3O3S, with a molecular weight of 255.29 g/mol. Its structure features a cyclopropyl group attached to a thiadiazole moiety, which is known for its diverse biological activities.
Biological Activity Overview
Research indicates that compounds containing the thiadiazole ring exhibit a variety of biological activities. The following sections detail specific activities associated with this compound.
Antibacterial Activity
Studies have demonstrated that thiadiazole derivatives possess significant antibacterial properties. For instance:
- Inhibition Zones : The compound was tested against various bacterial strains including Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus. The results showed varying degrees of inhibition, with notable activity against E. coli .
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| E. coli | 12 |
| Klebsiella pneumoniae | 8 |
| Staphylococcus aureus | 10 |
Antifungal Activity
The compound also exhibited antifungal properties against common fungal pathogens. For example:
- Fungal Assays : In vitro studies indicated effectiveness against Candida albicans, demonstrating potential for therapeutic applications in fungal infections .
Anticancer Potential
The anticancer activity of thiadiazole derivatives is well-documented. This compound has shown promising results in cell viability assays:
- Cell Lines Tested : The compound was evaluated on several cancer cell lines including U2OS (osteosarcoma) and HeLa (cervical carcinoma).
| Cell Line | IC50 (µM) |
|---|---|
| U2OS | 0.69 |
| HeLa | 0.70 |
These values indicate that the compound has potent cytotoxic effects on these cancer cells .
The mechanisms by which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : Thiadiazole derivatives often inhibit specific enzymes involved in cellular processes.
- Interaction with Cellular Targets : The compound may bind to proteins such as Hsp90, influencing cancer cell survival .
- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells.
Case Studies
Several studies have highlighted the efficacy of thiadiazole derivatives in various biological assays:
- Study on Anticancer Activity : A recent study evaluated a series of thiadiazole derivatives and found that those with cyclopropyl substitutions had enhanced anticancer activity compared to their non-substituted counterparts .
- Antimicrobial Studies : Research demonstrated that compounds similar to this compound exhibited broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of n-Cyclopropyl-n-(4-ethyl-1,2,3-thiadiazole-5-carbonyl)glycine to improve yield and purity?
- Methodological Answer : Synthesis optimization should focus on reaction conditions (e.g., solvent selection, temperature, and catalyst use) and intermediate purification. For example, stepwise characterization (e.g., TLC for reaction monitoring, column chromatography for purification) is critical . Evidence from similar thiadiazole derivatives suggests that controlling stoichiometry during cyclopropane ring formation and thiadiazole acylation steps minimizes side products . Post-synthesis, confirm purity via HPLC (>95%) and structural integrity via / NMR, comparing peaks to analogous compounds (e.g., ethyl 2-oxo-2H-chromene-3-carboxylate derivatives) .
Q. What standard analytical techniques are essential for characterizing this compound?
- Methodological Answer : A multi-technique approach is required:
- NMR Spectroscopy : Assign and peaks by comparing to structurally related compounds (e.g., N-tert-butyl-N-(4-methyl-1,2,3-thiadiazole) derivatives) to confirm cyclopropane and thiadiazole moieties .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula.
- IR Spectroscopy : Identify carbonyl (C=O) and thiadiazole (C-S) stretches, with expected ranges of 1680–1720 cm and 650–750 cm, respectively .
- Melting Point and Solubility : Compare to literature values of analogous glycine derivatives to assess crystallinity and solvent compatibility .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in reported biological activities of this compound across different assays?
- Methodological Answer : Contradictions may arise from assay-specific variables (e.g., cell line selection, concentration ranges). To address this:
- Dose-Response Curves : Test the compound across a broad concentration range (e.g., 0.1–100 µM) in parallel assays (e.g., enzyme inhibition vs. cytotoxicity) .
- Positive/Negative Controls : Use reference compounds (e.g., dacarbazine for cytotoxicity comparisons) to normalize inter-assay variability .
- Mechanistic Profiling : Combine in vitro data with molecular docking studies to evaluate target specificity, leveraging structural analogs (e.g., thiadiazole-carbonyl derivatives) as benchmarks .
Q. What experimental strategies are recommended to investigate the stability of this compound under physiological conditions?
- Methodological Answer :
- pH-Dependent Stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C, sampling at intervals (0, 1, 6, 24 h). Analyze degradation products via LC-MS and compare to synthetic standards .
- Thermal Stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition thresholds .
- Light Sensitivity : Store samples under UV/visible light exposure and monitor structural changes via NMR peak shifts .
Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound derivatives?
- Methodological Answer :
- Scaffold Modification : Synthesize analogs with variations in the cyclopropane ring (e.g., substituent size) or thiadiazole substituents (e.g., ethyl to methyl groups) .
- Biological Screening : Test analogs in standardized assays (e.g., IC determination in kinase inhibition or antimicrobial activity).
- Data Correlation : Use multivariate analysis (e.g., principal component analysis) to link structural descriptors (e.g., logP, polar surface area) to activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
